4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is a synthetic organic compound notable for its unique chemical structure and potential applications in medicinal chemistry. This compound features a phthalazinone core, which is substituted with a fluorinated benzyl group and a piperazine moiety, contributing to its distinctive properties. The compound's interest primarily lies in its role as an inhibitor of the RET protein, a target in cancer treatment, particularly in tumors driven by RET mutations or rearrangements .
The compound is classified under phthalazinones, which are derivatives of phthalazine, a bicyclic compound. The specific structure of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one allows it to interact with biological targets, making it relevant in pharmaceutical research . Its Chemical Abstracts Service number is 763111-47-3, and it has a molecular formula of CHFNO with a molecular weight of 366.39 g/mol .
The synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one typically involves several steps starting from commercially available precursors. A common synthetic route includes:
The molecular structure of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one includes:
The compound's structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular configuration .
4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one can undergo various chemical reactions:
These reactions highlight the compound's versatility and potential for further functionalization.
The primary target for 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one is the RET protein, which plays a crucial role in various signaling pathways associated with cell survival and proliferation:
Key physical and chemical properties include:
These properties influence the compound's behavior in biological systems and its potential therapeutic applications.
The compound has significant implications in scientific research, particularly in:
Research continues into optimizing its pharmacological profile for clinical applications, making it a valuable subject for ongoing studies in medicinal chemistry .
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme critical for maintaining genomic integrity through its involvement in multiple DNA repair pathways. It functions as a primary sensor of single-strand DNA breaks (SSBs), facilitating their repair via the base excision repair (BER) pathway [1]. Upon detecting DNA damage, Poly(ADP-ribose) polymerase-1 catalyzes the transfer of poly(ADP-ribose) (PAR) chains onto itself (auto-modification) and other acceptor proteins (hetero-modification). This post-translational modification recruits additional DNA repair factors (e.g., XRCC1, DNA ligase III) and promotes chromatin relaxation, enabling repair machinery access [5] [7].
Poly(ADP-ribose) polymerase-1's role extends beyond BER. It participates in nucleotide excision repair (NER), modulates the resolution of stalled replication forks during DNA replication, and influences the choice between double-strand break (DSB) repair pathways [4] [7]. When Poly(ADP-ribose) polymerase-1 activity is inhibited, unrepaired SSBs persist and can lead to replication fork collapse during S-phase, generating highly cytotoxic double-strand breaks (DSBs) [1] [9].
Table 1: Key DNA Repair Pathways Involving Poly(ADP-ribose) polymerase-1
Repair Pathway | DNA Lesion Targeted | Role of Poly(ADP-ribose) polymerase-1 | Consequence of Inhibition |
---|---|---|---|
Base Excision Repair (BER) | Single-strand breaks, base damage | Sensor; recruits repair complex via PARylation | Accumulation of SSBs |
Nucleotide Excision Repair (NER) | Bulky DNA adducts, UV-induced damage | Facilitates damage recognition and repair complex assembly | Impaired removal of bulky lesions |
Replication Fork Stability | Stalled replication forks | Prevents fork collapse; promotes restart | Increased fork collapse → DSBs |
Alternative End Joining (Alt-EJ) | Double-strand breaks (backup pathway) | May facilitate error-prone repair | Context-dependent effects |
The therapeutic targeting of Poly(ADP-ribose) Polymerase-1 in cancers hinges on the principle of synthetic lethality. This concept describes a genetic interaction where the simultaneous disruption of two genes or pathways results in cell death, whereas disruption of either alone is survivable [1] [6]. Cancers harboring deleterious mutations in the BRCA1 or BRCA2 genes exhibit homologous recombination deficiency (HRD). Homologous recombination is a high-fidelity, error-free pathway essential for repairing DNA double-strand breaks, particularly those arising during DNA replication [4] [6].
BRCA1 and BRCA2 play pivotal roles in homologous recombination. BRCA1 facilitates the initial steps of DNA end resection and recruits BRCA2 to the break site. BRCA2, in turn, loads the RAD51 recombinase onto single-stranded DNA, enabling strand invasion and homologous template-directed repair [4] [7]. In BRCA1/2-deficient cells, homologous recombination is compromised. These cells become critically dependent on Poly(ADP-ribose) polymerase-1-dependent repair pathways (primarily BER) for managing endogenous DNA damage, including SSBs and stalled replication forks [1] [9]. Pharmacological inhibition of Poly(ADP-ribose) polymerase-1 in this context creates a scenario of "dual pathway inhibition":
This synthetic lethal interaction provides a compelling rationale for the use of Poly(ADP-ribose) Polymerase inhibitors like 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one (olaparib) specifically in cancers with BRCA1/2 mutations or other homologous recombination deficiencies [1] [6] [9].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1